N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with an aminoethyl group and a benzamide moiety, along with two hydrochloride ions, which enhance its solubility and stability. Pyrazole derivatives have been extensively studied for their potential as pharmaceuticals, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial therapies.
The synthesis and characterization of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride have been documented in various scientific studies. Research has indicated that compounds with similar structures exhibit significant biological activities, prompting further investigation into their pharmacological properties .
This compound can be classified as:
The synthesis of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride typically involves several key steps:
The synthetic routes may involve various reagents and conditions such as:
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride has a complex molecular structure characterized by:
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by factors such as pH, temperature, and the presence of catalysts or solvents, which can enhance or inhibit specific reaction pathways .
The mechanism by which N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride exerts its biological effects likely involves:
Research indicates that similar compounds exhibit activity against various biological targets, suggesting that this compound may also possess significant pharmacological potential .
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to expand its applications in medicinal chemistry .
The pyrazole ring system (C₃H₄N₂) represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. Its significance stems from:
Table 1: Clinically Approved Pyrazole-Based Drugs
| Drug Name | Therapeutic Category | Key Structural Features | 
|---|---|---|
| Crizotinib | Anticancer (ALK inhibitor) | Pyrazole-pyridine hybrid | 
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diarylpyrazole sulfonamide | 
| Erdafitinib | Anticancer (FGFR inhibitor) | Pyrazole-quinoxaline hybrid | 
| Rimonabant | Anti-obesity (CB1 antagonist) | 1,3-Diaminopyrazole derivative | 
Pyrazole hybrids demonstrate broad-spectrum bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, attributable to their modulation of diverse pathways (e.g., microtubule assembly, kinase signaling) [4] [7]. For instance, 4-aminopyrazole derivatives like AT7519 inhibit cyclin-dependent kinases (CDKs), highlighting the scaffold’s relevance in oncology [3].
The 2-aminoethyl moiety (-CH₂CH₂NH₂) is a critical pharmacophoric element that enhances target engagement and pharmacokinetic properties:
In pyrazole hybrids like N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride (molecular formula: C₁₂H₁₄N₄O•2HCl), the 2-aminoethyl group at N1 positions the benzamide pharmacophore for optimal target interactions [1]. This modification is evident in kinase inhibitors where ethylamine substituents enhance affinity for hinge regions (e.g., in Bcr-Abl or JAK2 inhibitors) [8].
Table 2: Impact of 2-Aminoethyl Modifications on Drug Properties
| Compound Class | Biological Target | Effect of 2-Aminoethyl Group | 
|---|---|---|
| Pyrazole-benzamides | Kinases/Inflammatory mediators | Improved cellular penetration and IC₅₀ | 
| Benzimidazole-ethylamines | Tubulin polymerases | Enhanced microtubule disruption | 
| Imidazole-ethylamines | p38 MAPK | Increased binding affinity (ΔG = −8.65 kcal/mol) | 
Benzamide (C₆H₅CONH₂) derivatives serve as potent pharmacophores due to their dual functionality:
In pyrazole-benzamide hybrids, the benzamide moiety is often conjugated at C4 of the pyrazole ring, as seen in compounds like 6a–6j from benzimidazole-ornamented pyrazoles. These hybrids exhibit:
Table 3: Bioactive Pyrazole-Benzamide Hybrids
| Compound | Benzamide Substitution | Biological Activity | Potency (IC₅₀/%) | 
|---|---|---|---|
| 6a | p-NO₂-C₆H₄ | Anti-inflammatory (protein denaturation) | 93.5% inhibition | 
| 6h | p-F-C₆H₄ | Anticancer (pancreatic cells) | <1 μM | 
| 6i | p-Br-C₆H₄ | Antioxidant (DPPH scavenging) | 85% inhibition | 
The dihydrochloride salt form in compounds like N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride enhances bioavailability by improving crystallinity and dissolution kinetics [1]. This structural motif aligns with "molecular hybridization" strategies, where benzamide’s kinase affinity synergizes with pyrazole’s anti-inflammatory/anticancer properties [4] [8].
Concluding Remarks
Pyrazole-benzamide hybrids exemplify rational drug design through synergistic pharmacophore integration. The 2-aminoethyl linker and benzamide group collectively optimize target engagement, solubility, and metabolic stability, positioning these hybrids as promising candidates for kinase-driven pathologies. Future work should explore in vivo pharmacokinetics and resistance profiles of lead compounds.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: